molecular formula C7H12N4O2 B3199888 [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 1017179-95-1

[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B3199888
CAS No.: 1017179-95-1
M. Wt: 184.2 g/mol
InChI Key: ZWQQTSYPDGSXMW-UHFFFAOYSA-N
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Description

[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that contains both morpholine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings are substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Mechanism of Action

The mechanism of action of [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine apart is the combination of the morpholine and oxadiazole rings in a single molecule. This unique structure provides a versatile platform for chemical modifications, enhancing its potential in various scientific and industrial applications.

Properties

IUPAC Name

(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11/h1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQQTSYPDGSXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 2
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 3
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 4
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 5
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 6
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine

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